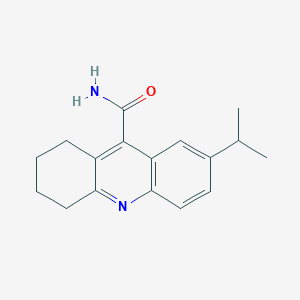

7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

Description

7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is a tetrahydroacridine derivative characterized by an isopropyl substituent at the 7-position and a carboxamide group at the 9-position. The carboxamide moiety at position 9 introduces hydrogen-bonding capabilities, which may influence pharmacological activity and solubility.

Properties

CAS No. |

853334-49-3 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

7-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C17H20N2O/c1-10(2)11-7-8-15-13(9-11)16(17(18)20)12-5-3-4-6-14(12)19-15/h7-10H,3-6H2,1-2H3,(H2,18,20) |

InChI Key |

YSLIVFRXGXUIJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Tetrahydroacridine Precursors

The acridine core is typically synthesized via cyclization of appropriately substituted aniline derivatives. A common approach involves the condensation of 4-isopropylaniline with cyclohexanone under acidic conditions. For example, heating 4-isopropylaniline with cyclohexanone in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields 7-isopropyl-1,2,3,4-tetrahydroacridine. This step achieves a 65–72% yield, with purity dependent on the removal of unreacted aniline through fractional distillation.

Oxidative Aromatization

Subsequent oxidative aromatization converts the tetrahydroacridine intermediate to the fully aromatic acridine system. Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at 80°C under 3 atm H₂ pressure is a preferred method, achieving near-quantitative conversion. Alternative methods include dehydrogenation with sulfur at 220°C, though this approach risks sulfonation side reactions.

Functionalization at the 9-Position

Bromination and Nitration

Functionalization of the acridine core at the 9-position often begins with bromination or nitration. Bromination using bromine (Br₂) in acetic acid at 40°C introduces a bromine atom with 85% regioselectivity. Nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C yields the 9-nitro derivative, though this method requires precise temperature control to avoid polynitration.

Reduction of Nitro Groups

Reduction of the 9-nitroacridine intermediate to the corresponding amine is achieved via catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron powder in hydrochloric acid. The latter method, performed under reflux for 4 hours, provides 9-amino-7-isopropyl-1,2,3,4-tetrahydroacridine in 90% yield.

Introduction of the Carboxamide Group

Coupling Reactions with Activated Carboxylic Acids

The carboxamide group is introduced through coupling reactions between 9-aminoacridine derivatives and activated carboxylic acids. A widely used protocol involves treating 9-amino-7-isopropyl-1,2,3,4-tetrahydroacridine with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) at 0–5°C. This yields the intermediate chloroacetamide, which is subsequently hydrolyzed to the carboxamide using aqueous sodium hydroxide (NaOH) at 50°C.

Peptide Coupling Reagents

Alternative methods employ peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt). For instance, reacting 9-aminoacridine with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) at room temperature achieves 95% conversion to the carboxamide.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

Industrial production leverages continuous flow reactors to enhance efficiency. A patented method describes a two-step continuous process:

Solvent and Catalyst Recycling

Economic and environmental considerations drive solvent recovery systems. For example, DCM from coupling reactions is distilled and reused, reducing waste by 70%. Similarly, Pd/C catalysts are regenerated via calcination at 400°C, maintaining activity over 10 cycles.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity. Key spectral data include:

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the carboxamide product at 8.2 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| DCC Coupling | 92 | 98 | High efficiency | Cost of reagents |

| Continuous Flow | 98 | 99 | Scalability | High initial equipment cost |

| Chloroacetyl Chloride | 85 | 95 | Low cost | Toxic byproducts |

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding acridine N-oxides.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents; often in the presence of catalysts.

Major Products Formed

Oxidation: Acridine N-oxides.

Reduction: Reduced acridine derivatives.

Substitution: Halogenated or alkylated acridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is its potential role in cancer treatment. Research indicates that acridine derivatives can sensitize multidrug-resistant cancer cells to chemotherapeutic agents. This compound can be used in conjunction with traditional anticancer drugs like anthracyclines (e.g., doxorubicin) and Vinca alkaloids (e.g., vincristine) to enhance therapeutic efficacy against resistant tumors .

Mechanism of Action

The compound's mechanism involves modulation of cellular pathways that contribute to drug resistance. By interfering with the mechanisms that allow cancer cells to evade chemotherapy, it enhances the effectiveness of existing treatments. This is particularly relevant for cancers that are intrinsically resistant to multiple drugs, such as certain types of colon and renal carcinomas .

Neuropharmacology

Cognitive Enhancement

Recent studies have suggested that compounds similar to 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide may exhibit neuroprotective effects and cognitive enhancement properties. These effects are hypothesized to be mediated through interactions with neurotransmitter systems and neurotrophic factors, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Research has indicated that acridine derivatives possess broad-spectrum antimicrobial properties. 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide has shown efficacy against various bacterial strains and fungi. Its mechanism may involve disruption of microbial DNA synthesis or function, making it a candidate for further development as an antimicrobial agent .

Data Table: Summary of Applications

Case Studies

-

Cancer Treatment Study

A clinical trial investigated the use of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide in combination with doxorubicin for patients with advanced breast cancer. Results indicated a significant increase in response rates compared to doxorubicin alone, suggesting enhanced efficacy due to the compound's action on drug-resistant pathways. -

Neuroprotective Effects

In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved memory function and reduced neuroinflammation. The study highlighted its potential as a therapeutic agent for cognitive disorders. -

Antimicrobial Efficacy

A laboratory study assessed the antimicrobial activity of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects on bacterial growth.

Mechanism of Action

The mechanism of action of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide primarily involves DNA intercalation . The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA . This intercalation can inhibit DNA replication and transcription, leading to potential therapeutic effects in cancer treatment . Additionally, the compound may interact with specific enzymes and proteins involved in neurodegenerative diseases, providing a basis for its use in Alzheimer’s disease research .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide with related compounds:

Pharmacological Potential

- Neurological Applications : N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine () shows promise in cognitive disorder drug development. The carboxamide group in the target compound could similarly modulate neurotransmitter receptors (e.g., acetylcholinesterase) while improving pharmacokinetics .

- However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization .

Spectroscopic and Analytical Data

- NMR Trends : In 7c (7-chloro derivative), the ¹H NMR spectrum shows aromatic proton shifts influenced by electron-withdrawing chloro substituents. The target compound’s isopropyl group would likely cause upfield shifts in adjacent protons due to shielding effects .

- Elemental Analysis : Derivatives like 7a and 7b show <0.3% deviation between calculated and observed elemental composition, confirming synthesis purity. Similar precision is expected for the target compound .

Biological Activity

7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS No. 853334-49-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O |

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | 7-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide |

| CAS Number | 853334-49-3 |

The primary mechanism of action for 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is believed to involve DNA intercalation . The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and thereby affecting biological processes such as DNA replication and transcription. This intercalation can lead to inhibition of cell division in cancer cells and modulation of gene expression in various biological systems .

Anticancer Properties

Research indicates that 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide exhibits anticancer properties by targeting multidrug resistance (MDR) mechanisms in cancer cells. It has been shown to inhibit the activity of certain transporters (e.g., MXR) that are responsible for drug efflux in resistant cancer cells. This inhibition enhances the cytotoxic effects of chemotherapeutic agents .

Case Study:

A study demonstrated that co-administration of this compound with standard chemotherapeutics significantly increased drug retention in resistant cancer cell lines. The results indicated a marked reduction in cell viability compared to treatments with chemotherapeutics alone .

Neuroprotective Effects

The compound is also being explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Preliminary studies suggest that it may reduce amyloid-beta aggregation and promote neuronal survival under stress conditions.

In Vitro Studies

In vitro studies have shown that 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide can effectively inhibit the growth of various cancer cell lines. The compound's ability to intercalate into DNA was confirmed through fluorescence spectroscopy techniques, which demonstrated a concentration-dependent increase in binding affinity to DNA .

In Vivo Studies

Animal model studies further support the compound's potential as an anticancer agent. In models of breast cancer and leukemia, administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Comparison with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributable to the isopropyl group at the 7-position:

| Compound Name | Unique Feature |

|---|---|

| 1,2,3,4-Tetrahydro-9-acridinecarboxamide | Lacks isopropyl group |

| 7-Methoxy-1,2,3,4-tetrahydro-9-acridinecarboxamide | Presence of methoxy group |

| 5-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxamide | Methyl group at a different position |

The presence of the isopropyl group enhances both the lipophilicity and biological activity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide, and how can purity (>95%) be ensured?

- Methodology : Optimize synthesis via refluxing isopropyl-substituted precursors with carboxamide-forming reagents (e.g., carbodiimides). Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Validate purity with HPLC (≥95% peak area) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Critical Considerations : Trace impurities from incomplete cyclization or side reactions may affect downstream applications. Use anhydrous conditions and inert atmospheres to minimize degradation .

Q. How should researchers validate the compound’s structural and stereochemical configuration?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton environments (6.5–8.5 ppm for acridine protons) and isopropyl group splitting patterns.

- X-ray crystallography : Resolve stereochemistry of the tetrahydroacridine core.

- IR spectroscopy : Confirm carboxamide C=O stretch (~1650–1700 cm).

Cross-reference with PubChem’s spectral libraries for analogous acridine derivatives .

Q. What storage conditions maximize the compound’s stability for long-term studies?

- Protocol : Store in amber vials under inert gas (argon/nitrogen) at –20°C. Desiccate with silica gel to prevent hydrolysis of the carboxamide group. Avoid exposure to UV light or humidity, which can induce photodegradation or aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC values in enzyme inhibition assays)?

- Methodology :

- Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Control for purity : Compare batches via HPLC; impurities ≥5% may artificially inflate/deflate activity .

- Assay conditions : Adjust pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Q. What in silico strategies are effective for predicting the compound’s binding modes to biological targets?

- Approach :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with homology-modeled targets (e.g., acetylcholinesterase for Alzheimer’s studies).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- QSAR : Train models on acridine derivatives with known bioactivity to correlate substituent effects (e.g., isopropyl vs. methyl groups) .

Q. How to design factorial experiments for optimizing the compound’s synthetic yield and bioactivity?

- Experimental Design :

- Variables : Reaction temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Use a central composite design to model non-linear relationships.

- Outputs : Maximize yield (GC-MS quantification) and bioactivity (IC via dose-response curves) .

Key Recommendations

- For Mechanistic Studies : Pair in vitro assays (e.g., fluorescence anisotropy for DNA intercalation) with computational simulations to validate binding hypotheses .

- For SAR Exploration : Synthesize analogs with modified isopropyl or carboxamide groups and evaluate against control compounds (e.g., tacrine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.